2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile
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Overview
Description
2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile is a complex organic compound with a unique structure that combines a nicotinonitrile core with tert-butyl, benzyl, sulfanyl, and methylstyryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 4-(tert-butyl)benzyl sulfanyl intermediate, which is then coupled with a nicotinonitrile derivative. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The benzyl and methylstyryl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or catalytic hydrogenation for reduction. Substitution reactions may involve reagents such as alkyl halides or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and nitrile groups can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzyl alcohol
- 4-tert-Butylbenzaldehyde
- 4-tert-Butylbenzyl chloride
- 2,4,6-Tri-tert-butylphenol
Uniqueness
Compared to these similar compounds, 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both sulfanyl and nitrile groups, along with the extended conjugation from the methylstyryl groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2S/c1-25-6-10-27(11-7-25)14-18-30-22-32(21-17-28-12-8-26(2)9-13-28)37-34(33(30)23-36)38-24-29-15-19-31(20-16-29)35(3,4)5/h6-22H,24H2,1-5H3/b18-14-,21-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTMQEJLONXGHH-ADDAYVOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)C=CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)/C=C/C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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